N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC13636479
Molecular Formula: C17H14BrFN4
Molecular Weight: 373.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrFN4 |
|---|---|
| Molecular Weight | 373.2 g/mol |
| IUPAC Name | 4-N-benzyl-2-N-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23) |
| Standard InChI Key | WIBSGUSQWHWSQX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br |
Introduction
Structural Identification and Physicochemical Properties
Molecular Architecture
The core structure of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine consists of a pyrimidine ring substituted with:
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Fluorine at position 5, which enhances electronegativity and influences binding interactions .
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4-Bromophenyl group at the N2 amino position, contributing to hydrophobic interactions and steric bulk .
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Benzyl group at the N4 amino position, modulating solubility and membrane permeability .
The IUPAC name derives from this substitution pattern: N4-benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine.
Spectroscopic and Computational Data
While experimental spectral data for this exact compound are unavailable, analogs provide insights:
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Mass spectrometry: Related 5-fluoropyrimidine derivatives exhibit molecular ion peaks at m/z 373.22 (M+H)+, consistent with the molecular formula .
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NMR: Pyrimidine protons typically resonate between δ 6.5–8.5 ppm in -NMR, with fluorine coupling observed in -NMR .
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X-ray crystallography: Similar compounds adopt planar pyrimidine cores with substituents oriented perpendicularly to minimize steric clashes .
Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine likely involves sequential nucleophilic substitutions on a prefunctionalized pyrimidine core:
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Core formation: Condensation of guanidine derivatives with β-keto esters or malononitrile derivatives to form the pyrimidine ring .
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Fluorination: Introduction of fluorine at position 5 using Selectfluor® or DAST (diethylaminosulfur trifluoride) .
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N-arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to install the 4-bromophenyl and benzyl groups .
A representative pathway is illustrated below:
Pharmacological Profiling and Mechanism of Action
Antibacterial Activity
Early-generation 2,4-diaminopyrimidines like trimethoprim target bacterial dihydrofolate reductase (DHFR). Although direct data are lacking, the bromine and fluorine substituents in this compound could improve affinity for resistant DHFR variants .
Table 2: Biological Activity of Selected Pyrimidine Analogs
Future Directions and Applications
Oncology Drug Development
The dual CDK2/CDK9 inhibition profile suggests potential in overcoming tumor resistance to single-target kinase inhibitors . Combination therapies with PARP inhibitors or immune checkpoint modulators warrant exploration.
Antibiotic Adjuvants
Given the resurgence of DHFR-targeted antibiotics, structural modifications to enhance Gram-negative penetration could revitalize this compound class .
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